4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is a complex organic compound characterized by the presence of methoxy and methylphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA typically involves the reaction of 3-methoxyphenyl isocyanate with 4-[(2-methylphenyl)sulfamoyl]aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenylurea: Similar structure but lacks the sulfamoyl group.
1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[(2-methylphenyl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C21H21N3O4S/c1-15-6-3-4-9-20(15)24-29(26,27)19-12-10-16(11-13-19)22-21(25)23-17-7-5-8-18(14-17)28-2/h3-14,24H,1-2H3,(H2,22,23,25) |
InChI Key |
UAVBQXJJAHPFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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